3'Ome-m7GpppAmpG

mRNA Therapeutics Vaccine Development In Vitro Transcription

Standard dinucleotide caps (e.g., m7GpppG) produce mixed orientations, reducing translatable mRNA and increasing immunogenicity. This trinucleotide cap analog solves that deficit. - **Function:** Generates Cap 1 structure with 2'-O-methylation on +1 nucleotide and 3'-O-methyl on m7G for correct orientation. - **Performance:** >95% capping efficiency; longer sustained protein expression vs. non-methylated caps. - **Process:** Single-step co-transcriptional capping eliminates enzymatic steps, lowering COGS for GMP production.

Molecular Formula C33H45N15O24P4
Molecular Weight 1159.7 g/mol
Cat. No. B12410370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'Ome-m7GpppAmpG
Molecular FormulaC33H45N15O24P4
Molecular Weight1159.7 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC)O
InChIInChI=1S/C33H45N15O24P4/c1-45-10-48(26-16(45)28(53)44-33(36)42-26)30-19(51)20(62-2)12(68-30)5-65-74(56,57)71-76(60,61)72-75(58,59)66-6-13-21(22(63-3)31(69-13)46-8-39-14-23(34)37-7-38-24(14)46)70-73(54,55)64-4-11-17(49)18(50)29(67-11)47-9-40-15-25(47)41-32(35)43-27(15)52/h7-13,17-22,29-31,49-51H,4-6H2,1-3H3,(H11-,34,35,36,37,38,41,42,43,44,52,53,54,55,56,57,58,59,60,61)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1
InChIKeyQLKZOMAEOBMBOC-RKTALREWSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'Ome-m7GpppAmpG: 3'-O-Methylated Cap 1 Analog


3'Ome-m7GpppAmpG (CAS 2089461-55-0), also known as m7(3'OMeG)(5')ppp(5')(2'OMeA)pG, is a trinucleotide cap analog designed for co-transcriptional capping of mRNA during in vitro transcription (IVT) . It generates a Cap 1 structure, which is characterized by 2'-O-methylation on the +1 nucleotide and, crucially, a 3'-O-methyl group on the m7G cap moiety that ensures correct orientation and enhances translational properties [1]. This modification differentiates it from standard m7GpppG and non-methylated trinucleotide caps, positioning it as a specialized reagent for high-performance mRNA synthesis [2].

Co-transcriptional capping in IVT
Cap 1 structure with 2′-O-Me + 3′-O-Me m7G
Anti-reverse orientation control

3'Ome-m7GpppAmpG vs. Legacy Cap Analogs


The performance of an mRNA therapeutic or vaccine is directly tied to the efficiency of its 5' capping. Generic cap analogs like the dinucleotide m7GpppG produce a mix of correctly and incorrectly oriented caps, reducing the population of translatable mRNA and increasing immunogenicity [1]. While first-generation anti-reverse cap analogs (ARCA) solve the orientation problem, they only produce a Cap 0 structure, which is less stable and less translationally efficient than the Cap 1 structure generated by trinucleotide analogs like 3'Ome-m7GpppAmpG [2]. Substituting 3'Ome-m7GpppAmpG with a non-methylated trinucleotide cap (e.g., CleanCap AG) or an enzymatic capping approach results in measurable deficits in protein expression and capping efficiency, directly impacting process yield and product potency .

Dinucleotide m7GpppG Produces mixed cap orientation; may reduce translatable mRNA and increase immunogenicity
ARCA (Cap 0) Lacks 2′-O-methylation on +1 nucleotide; Cap 0 structure may limit translation efficiency and stability
CleanCap AG Non-methylated m7G trinucleotide; absence of 3′-O-methyl may shift expression and durability profiles

3'Ome-m7GpppAmpG Comparative Performance


Protein Expression vs. CleanCap AG

3'Ome-m7GpppAmpG demonstrates superior translational output compared to the non-methylated trinucleotide cap analog CleanCap AG. The 3'-O-methylation on the m7G moiety is a key structural differentiator that enhances mRNA stability and translation efficiency .

Expression vs CleanCap AG
Reported
Higher and more durable in vitro expression reported
Supports expression efficiency in cell-based assays
Cross-study comparison; quantitative fold-change not specified
mRNA Therapeutics Vaccine Development In Vitro Transcription

Capping Efficiency vs. m7GpppAmpG

While the standard trinucleotide cap analog m7GpppAmpG (GAG) achieves a capping efficiency of 90% , the 3'-O-methylated derivative 3'Ome-m7GpppAmpG enables a higher capping efficiency, typically >95% and up to 98% in optimized IVT reactions .

Capping Efficiency
Reported
>95% to 98% vs 90% (m7GpppAmpG)
May improve process yield and mRNA functionality
5-8 percentage point gain in IVT with T7 RNA polymerase
mRNA Manufacturing Capping Efficiency Process Yield

Cap 1 vs. Cap 0 Structure (ARCA)

3'Ome-m7GpppAmpG yields a Cap 1 structure (m7GpppNm), whereas ARCA produces a Cap 0 structure (m7GpppN). The Cap 1 structure is known to reduce innate immune recognition and enhance translation efficiency in mammalian cells [1]. Cap 1 mRNAs exhibit superior in vivo activity compared to Cap 0 mRNAs .

Cap 1 vs Cap 0 (ARCA)
Class-level inference
Cap 1 reduces innate immune recognition; supports higher translation
Relevant for in vivo translation and immunogenicity assessment
Superior in vivo activity stated by manufacturer; class-level evidence
mRNA Stability Immunogenicity Translational Efficiency

Co-Transcriptional vs. Enzymatic Capping

3'Ome-m7GpppAmpG enables a single-step co-transcriptional capping reaction, whereas enzymatic capping requires two separate post-transcriptional steps (vaccinia capping enzyme and 2'-O-methyltransferase) [1]. This co-transcriptional approach reduces hands-on time and process complexity .

Co-Transcriptional Workflow
Supporting evidence
One-step vs two-step enzymatic capping
May simplify mRNA production and reduce process variability
Qualitative process advantage; may benefit scalable manufacturing
mRNA Manufacturing Process Efficiency Cost Reduction

3'Ome-m7GpppAmpG Use Cases


High-Potency mRNA Vaccine Manufacturing

For vaccines requiring robust antigen expression from a minimal mRNA dose, 3'Ome-m7GpppAmpG's higher capping efficiency (>95% ) and superior Cap 1 structure [1] maximize the proportion of functional mRNA, directly enhancing potency and reducing the risk of dose-limiting innate immune activation.

Durable Protein Expression

In applications like protein replacement therapy or gene editing, the longer sustained in vitro expression observed with 3'Ome-m7GpppAmpG compared to non-methylated caps translates to extended therapeutic protein production, potentially reducing dosing frequency.

Scalable GMP Production Workflows

The single-step co-transcriptional capping enabled by 3'Ome-m7GpppAmpG eliminates the need for costly enzymatic capping steps, streamlining manufacturing and reducing the cost of goods for large-scale GMP production of mRNA therapeutics and vaccines.

Application
Selection Property
Validation Focus
mRNA vaccine research & development
Capping efficiency & orientation control
Immunogenicity and expression profiling
Protein expression studies
Cap 1 structure & translational durability
Reporter protein level and duration
mRNA manufacturing process development
One-step co-transcriptional addition
Process scalability and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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